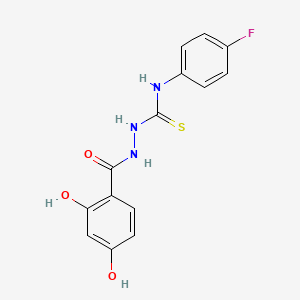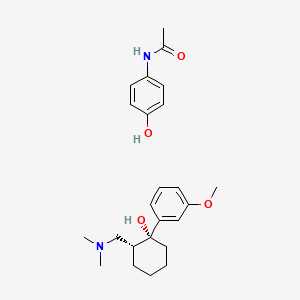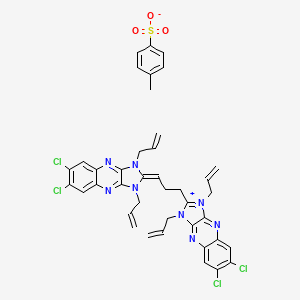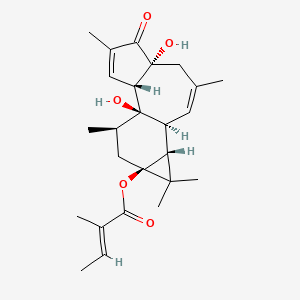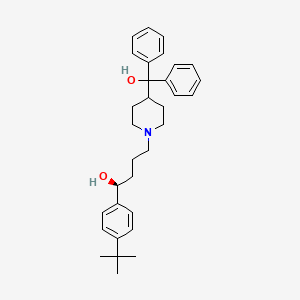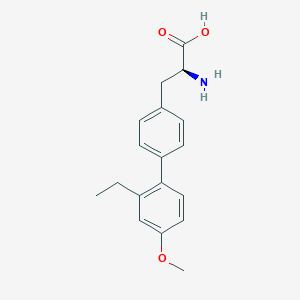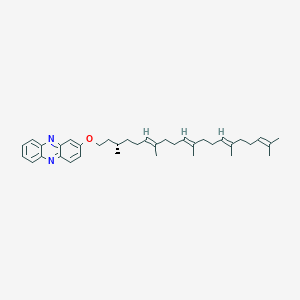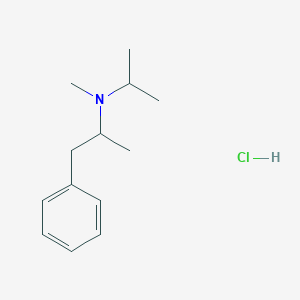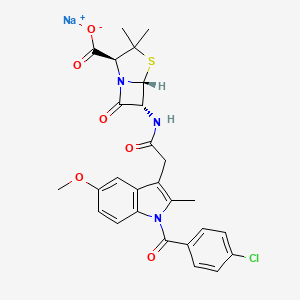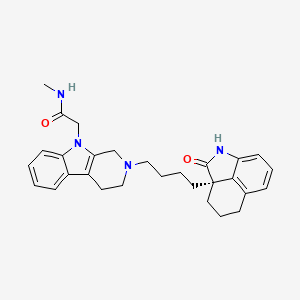![molecular formula C19H23NO4 B12768902 4-ethoxy-3-[(S)-[(2S)-morpholin-2-yl]-phenylmethoxy]phenol CAS No. 252570-35-7](/img/structure/B12768902.png)
4-ethoxy-3-[(S)-[(2S)-morpholin-2-yl]-phenylmethoxy]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethoxy-3-[(S)-[(2S)-morpholin-2-yl]-phenylmethoxy]phenol is a complex organic compound with a unique structure that includes an ethoxy group, a morpholine ring, and a phenylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-3-[(S)-[(2S)-morpholin-2-yl]-phenylmethoxy]phenol typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the morpholine ring, the introduction of the ethoxy group, and the coupling of the phenylmethoxy group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes as in laboratory synthesis but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-3-[(S)-[(2S)-morpholin-2-yl]-phenylmethoxy]phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The ethoxy and phenylmethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially different properties.
Scientific Research Applications
4-ethoxy-3-[(S)-[(2S)-morpholin-2-yl]-phenylmethoxy]phenol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for understanding its potential as a biochemical tool or therapeutic agent.
Industry: Its unique chemical properties make it useful in various industrial
Properties
CAS No. |
252570-35-7 |
|---|---|
Molecular Formula |
C19H23NO4 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
4-ethoxy-3-[(S)-[(2S)-morpholin-2-yl]-phenylmethoxy]phenol |
InChI |
InChI=1S/C19H23NO4/c1-2-22-16-9-8-15(21)12-17(16)24-19(14-6-4-3-5-7-14)18-13-20-10-11-23-18/h3-9,12,18-21H,2,10-11,13H2,1H3/t18-,19-/m0/s1 |
InChI Key |
SHPSERQFHJFJAW-OALUTQOASA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)O)O[C@H]([C@@H]2CNCCO2)C3=CC=CC=C3 |
Canonical SMILES |
CCOC1=C(C=C(C=C1)O)OC(C2CNCCO2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



